N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride
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Overview
Description
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride is a chemical compound with the molecular formula C9H7BrClF2N It is known for its unique structure, which includes a bromomethyl group attached to a phenyl ring, and a difluoroacetimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride typically involves the reaction of 2-(bromomethyl)phenylamine with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The difluoroacetimidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while addition reactions with alcohols can produce esters.
Scientific Research Applications
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophilic site, attracting nucleophiles to form new bonds. The difluoroacetimidoyl chloride moiety can also participate in reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromomethylphenylboronic acid pinacol ester
- 3-Bromomethylphenylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
Uniqueness
N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride is unique due to the presence of both a bromomethyl group and a difluoroacetimidoyl chloride moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may only contain one of these functional groups.
Properties
CAS No. |
916911-80-3 |
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Molecular Formula |
C9H7BrClF2N |
Molecular Weight |
282.51 g/mol |
IUPAC Name |
N-[2-(bromomethyl)phenyl]-2,2-difluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H7BrClF2N/c10-5-6-3-1-2-4-7(6)14-8(11)9(12)13/h1-4,9H,5H2 |
InChI Key |
DAXMATQKAVRCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N=C(C(F)F)Cl |
Origin of Product |
United States |
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